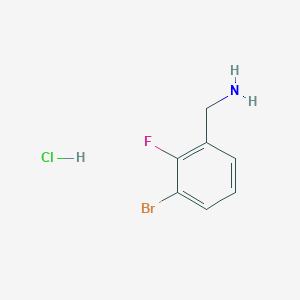

(3-broMo-2-fluorophenyl)MethanaMine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESRHZRMSFJHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-bromo-2-fluorophenyl)methanamine hydrochloride chemical properties

An In-Depth Technical Guide to (3-bromo-2-fluorophenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a substituted benzylamine that serves as a crucial and versatile building block in modern medicinal chemistry and drug discovery. Its unique trifunctional substitution pattern—comprising a bromine atom, a fluorine atom, and an aminomethyl group on a phenyl ring—offers a strategic platform for constructing complex molecular architectures. The presence of ortho-fluorine and meta-bromo substituents provides chemists with distinct reactive handles to manipulate the molecule's electronic properties and steric profile, enabling its incorporation into a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a chemical reagent are encapsulated by its identity and physical properties. These data points are critical for experimental design, reaction stoichiometry, and safety assessments.

Chemical Structure

The molecular structure provides immediate insight into the compound's potential reactivity and function. The ortho-fluoro and meta-bromo substitution pattern relative to the methanamine group is a key feature.

Caption: Chemical structure of this compound.

Core Properties

A summary of the essential physicochemical data is presented in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (3-bromo-2-fluorophenyl)methanamine;hydrochloride | [1] |

| CAS Number | 1177559-63-5 | [1][2] |

| PubChem CID | 46942196 | [1] |

| Molecular Formula | C₇H₈BrClFN | [1][3] |

| Molecular Weight | 240.50 g/mol | [1][3] |

| Appearance | Solid (form may vary) | [3] |

| InChI Key | UESRHZRMSFJHEY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)CN.Cl | [1] |

Synthesis, Reactivity, and Mechanistic Insights

As a key intermediate, the synthesis of (3-bromo-2-fluorophenyl)methanamine is of significant interest. The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability.

Synthetic Pathways

The primary routes to this compound involve the reduction of a corresponding nitrile or an aldehyde-derived oxime. These precursors are typically synthesized from commercially available fluorinated aromatic compounds.

Key Synthetic Precursors:

-

3-Bromo-2-fluorobenzonitrile: This compound is a critical starting material.[4] Its nitrile group can be reduced to the primary amine.

-

3-Bromo-2-fluorobenzaldehyde: This aldehyde can be converted to an oxime, which is subsequently reduced to the amine.[5][6]

Protocol: Reduction of 3-Bromo-2-fluorobenzonitrile

This method is favored for its directness and efficiency. The causality behind this choice lies in the high reactivity of nitrile groups towards reducing agents like borane complexes.

-

Dissolution: Dissolve 3-bromo-2-fluorobenzonitrile in an anhydrous organic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution in an ice bath (0°C). Slowly add a solution of a reducing agent, such as borane dimethyl sulfide complex (BH₃·SMe₂), dropwise. The borane selectively reduces the nitrile to the amine.[5]

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), slowly add methanol to quench any excess reducing agent until hydrogen evolution ceases.[5]

-

Salt Formation: Concentrate the reaction mixture. Dissolve the resulting crude amine in a suitable solvent like methanol or diethyl ether and add a solution of hydrochloric acid (e.g., 2M HCl in ether) to precipitate the hydrochloride salt.

-

Isolation: Isolate the this compound product by filtration, wash with a cold solvent, and dry under vacuum.

Caption: General workflow for synthesizing the target compound from its nitrile precursor.

Reactivity Profile

The compound's utility stems from its distinct reactive sites:

-

Primary Amine (-CH₂NH₂): This group is nucleophilic and readily participates in reactions such as N-acylation, N-alkylation, reductive amination, and amide bond formation, making it a cornerstone for building larger molecular scaffolds.

-

Aryl Bromide (Ar-Br): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds.

-

Aryl Fluoride (Ar-F): While generally less reactive than the aryl bromide in cross-coupling, the fluorine atom significantly influences the molecule's electronic properties (pKa, lipophilicity) and can serve as a site for nucleophilic aromatic substitution (SₙAr) under specific conditions.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but is a high-value intermediate. Its structure is found within more complex molecules that are investigated for various therapeutic targets.

-

Scaffold Elaboration: Researchers use this compound as a foundational piece. The amine can be linked to a core structure, and the bromine can be used in a subsequent step to add another fragment, allowing for rapid library synthesis and structure-activity relationship (SAR) studies.

-

Introduction of Halogen Motifs: The bromo and fluoro substituents are crucial for modulating a drug candidate's metabolic stability, binding affinity, and membrane permeability. Fluorine, in particular, is often incorporated to block metabolic oxidation at that position.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The available data indicates several hazards that must be managed through proper engineering controls and personal protective equipment.[1][7]

Hazard Identification

The compound is classified with the following GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H335: May cause respiratory irritation.[1]

The signal word associated with these hazards is "Warning".[1][3]

Recommended Protocols

| Protocol | Description | Source(s) |

| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [7][8] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. If dust is generated, use respiratory protection. | [8][9] |

| First-Aid Measures | If Inhaled: Move the person to fresh air. If on Skin: Wash off immediately with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell. | [7][9] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases. | [7][9] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [7] |

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the pharmaceutical and life sciences industries. Its well-defined physicochemical properties, predictable reactivity at multiple sites, and established synthetic routes make it an indispensable tool for the efficient construction of novel and complex molecules. Understanding its chemical behavior and adhering to rigorous safety protocols are paramount for leveraging its full potential in the laboratory and advancing drug discovery programs.

References

- 1. 1177559-63-5 | this compound - AiFChem [aifchem.com]

- 2. This compound | 1177559-63-5 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine - Google Patents [patents.google.com]

- 6. 3-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 22019361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. kishida.co.jp [kishida.co.jp]

(3-Bromo-2-fluorophenyl)methanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(3-Bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic core, featuring bromine, fluorine, and a methanamine hydrochloride moiety, offers medicinal chemists a versatile scaffold for the development of novel bioactive compounds. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the exploration of diverse chemical spaces in the pursuit of new therapeutic agents.

The presence of both a bromine and a fluorine atom on the phenyl ring is of particular significance. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the final compound. The fluorine atom, with its high electronegativity and small van der Waals radius, can influence the molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides an in-depth overview of the molecular structure, synthesis, and potential applications of this compound, offering a technical resource for researchers and professionals in drug development.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1177559-63-5 | --INVALID-LINK-- |

| Molecular Formula | C₇H₈BrClFN | --INVALID-LINK-- |

| Molecular Weight | 240.50 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)CN.Cl | --INVALID-LINK-- |

| Physical State | Solid (predicted) | General knowledge |

| Storage Conditions | 2-8°C, under inert gas | --INVALID-LINK-- |

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methanamine hydrochloride group at the 1-position.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound is not widely published, predictions based on the structure and data from analogous compounds can provide insight into the expected spectra.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), and the ammonium protons (NH₃⁺). The aromatic region would likely display complex multiplets due to the coupling between the protons and with the fluorine atom. The benzylic protons would appear as a singlet or a broad singlet, and the ammonium protons would also likely be a broad singlet.

-

¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching from the ammonium group (typically in the range of 3000-3300 cm⁻¹), C-H stretching from the aromatic and methylene groups (around 2800-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-F and C-Br stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS)

Predicted mass spectrometry data for the free base, (3-bromo-2-fluorophenyl)methanamine, suggests a monoisotopic mass of 202.9746 Da.[2] High-resolution mass spectrometry would be crucial for confirming the elemental composition of the molecule.

Synthesis and Mechanism

A common synthetic route to (3-bromo-2-fluorophenyl)methanamine involves the reduction of the corresponding nitrile, 3-bromo-2-fluorobenzonitrile. A method described in the patent literature utilizes borane dimethyl sulfide (BMS) as the reducing agent.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 3-Bromo-2-fluorobenzonitrile

The following is a generalized protocol based on patent literature.[3] Researchers should optimize conditions for their specific laboratory setup.

-

Reaction Setup: Dissolve 3-bromo-2-fluorobenzonitrile in a suitable anhydrous organic solvent (e.g., tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution in an ice bath. Slowly add a solution of borane dimethyl sulfide complex dropwise to the stirred solution. The borane selectively reduces the nitrile group to a primary amine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0°C until the evolution of hydrogen gas ceases.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the free base, (3-bromo-2-fluorophenyl)methanamine.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of hydrochloric acid (e.g., 1M in diethyl ether) to precipitate the hydrochloride salt.

-

Isolation: Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to afford this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as borane reagents are sensitive to moisture and air.

-

Slow Addition of BMS: The dropwise addition of the reducing agent at low temperature helps to control the exothermic reaction and prevent side reactions.

-

Methanol Quench: Methanol is used to safely decompose the unreacted borane and the borane-amine complex formed during the reaction.

Applications in Drug Discovery and Chemical Biology

The trifunctionalized nature of this compound makes it a highly attractive starting material for the synthesis of a wide array of biologically active molecules.

Role as a Key Intermediate

This compound serves as a pivotal intermediate in multi-step syntheses. The primary amine can be readily derivatized through acylation, alkylation, or sulfonylation reactions to introduce various functional groups. The bromine atom, as previously mentioned, is a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl systems or the introduction of alkyne or vinyl groups. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.

Caption: Potential applications in the synthesis of bioactive molecules.

Therapeutic Areas of Interest

While specific drugs derived directly from this starting material are not extensively documented in publicly available literature, the structural motifs accessible from this building block are prevalent in compounds targeting a range of diseases, including:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic rings.

-

Neuroscience: Compounds targeting G-protein coupled receptors (GPCRs) and ion channels for the treatment of neurological and psychiatric disorders often contain similar structural elements.

-

Infectious Diseases: The development of novel antibacterial and antiviral agents frequently involves the synthesis of complex heterocyclic systems that can be accessed from versatile building blocks like this.

The presence of the bromo-substituent, in particular, has been shown to contribute to the potency of some antibacterial compounds.

Handling, Storage, and Safety

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Identification: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel organic molecules with potential therapeutic applications. Its unique combination of functional groups provides a rich platform for chemical diversification, enabling the exploration of new chemical entities in drug discovery programs. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its effective use in the laboratory. As the demand for new and improved therapeutics continues to grow, the importance of such well-defined and strategically functionalized building blocks in medicinal chemistry is undeniable.

References

The Strategic Intermediate: A Technical Guide to (3-bromo-2-fluorophenyl)methanamine hydrochloride in Modern Drug Discovery

For Immediate Release

ONTARIO, CA – January 7, 2026 – This whitepaper provides an in-depth technical guide on (3-bromo-2-fluorophenyl)methanamine hydrochloride (CAS Number: 1177559-63-5), a critical building block in contemporary pharmaceutical research and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's chemical attributes, synthesis pathways, analytical characterization, and its pivotal role in the creation of targeted therapeutics.

Introduction: The Emergence of a Key Pharmaceutical Building Block

This compound has garnered significant attention in the pharmaceutical industry as a highly versatile intermediate. Its unique trifunctionalized aromatic core, featuring bromine, fluorine, and a methanamine hydrochloride group, offers a strategic scaffold for the synthesis of complex molecular architectures. This strategic positioning of reactive sites allows for precise and differential modification, a crucial aspect in the design of novel drug candidates with optimized pharmacological profiles. The presence of the fluorine atom, in particular, can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable asset in medicinal chemistry.[1][2]

This guide will delve into the essential technical aspects of this compound, providing a comprehensive resource for scientists working at the forefront of drug discovery.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 1177559-63-5 | AiFChem[3] |

| Molecular Formula | C₇H₈BrClFN | AiFChem[3] |

| Molecular Weight | 240.50 g/mol | AiFChem[3] |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in water. | ChemNet[4] |

| Storage | Store at 2-8°C under an inert atmosphere. | MySkinRecipes[5] |

Safety and Handling: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis and Manufacturing

The synthesis of this compound is a critical aspect of its availability for research and development. Two primary synthetic routes have been reported in the patent literature, starting from readily available precursors.

Route 1: Reduction of 3-bromo-2-fluorobenzonitrile

A common and efficient method involves the reduction of 3-bromo-2-fluorobenzonitrile. This pathway is attractive due to the commercial availability of the nitrile starting material.

Reaction Scheme:

Caption: Synthesis from 3-bromo-2-fluorobenzonitrile.

Experimental Protocol (Illustrative):

A procedure described in patent literature involves the catalytic hydrogenation of 3-bromo-2-fluorobenzonitrile.[6]

-

Hydrogenation: 3-bromo-2-fluorobenzonitrile is dissolved in a suitable solvent, such as a 4% ammonia-ethanol solution. Raney nickel is added as the catalyst. The mixture is subjected to hydrogen gas at room temperature for approximately 6.5 hours.

-

Salt Formation: Following the reduction, the reaction mixture is treated with a 1M solution of hydrochloric acid to yield the hydrochloride salt of the target compound.

This method offers a direct route to the desired product, though it involves the use of flammable hydrogen gas and a pyrophoric catalyst, requiring appropriate safety precautions.

Route 2: Reductive Amination of 3-bromo-2-fluorobenzaldehyde

An alternative pathway begins with 3-bromo-2-fluorobenzaldehyde, proceeding through an oxime intermediate.

Reaction Scheme:

References

- 1. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1177559-63-5 | this compound - AiFChem [aifchem.com]

- 4. 3-Bromo-4-fluorobenzylamine hydrochloride | 77771-03-0 [chemnet.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

physical and chemical properties of (3-bromo-2-fluorophenyl)methanamine HCl

An In-depth Technical Guide to the Physical and Chemical Properties of (3-bromo-2-fluorophenyl)methanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(3-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative that has garnered interest as a key intermediate and building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in the design of novel molecules, particularly in the realm of drug discovery. The presence of three distinct functional handles—the primary amine, the aryl bromide, and the aryl fluoride—offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, and handling considerations, synthesized from available literature and chemical data repositories.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate its handling, storage, and behavior in various solvent systems.

Identification and Structural Characteristics

The unequivocal identification of (3-bromo-2-fluorophenyl)methanamine HCl is established by its unique identifiers and molecular structure.

| Property | Value | Source(s) |

| CAS Number | 1177559-63-5 | [1][2][3][4] |

| Molecular Formula | C₇H₈BrClFN | [1][4][5] |

| Molecular Weight | 240.50 g/mol | [1][4][5] |

| IUPAC Name | (3-bromo-2-fluorophenyl)methanamine;hydrochloride | [1] |

| Synonyms | 2-fluoro-3-bromobenzylamine hydrochloride | [3] |

| SMILES | NCC1=CC=CC(Br)=C1F.[H]Cl | [1] |

| InChI Key | UESRHZRMSFJHEY-UHFFFAOYSA-N | [1] |

The structure features a benzylamine core with bromine and fluorine substituents at the 3- and 2-positions, respectively. This ortho-fluorine and meta-bromine arrangement is critical, influencing the molecule's conformation and the electronic nature of the aromatic ring.

Caption: Structure of (3-bromo-2-fluorophenyl)methanamine HCl.

Physicochemical Data

Precise physicochemical data for this specific isomer is not widely published. The data presented below is a combination of information for the target compound and closely related isomers, which should be used as a guideline with scientific caution.

| Property | Value / Observation | Source(s) & Notes |

| Appearance | Solid, powder. | Based on typical form for similar compounds.[6] A related isomer, 3-Bromo-4-fluorobenzylamine HCl, is described as a yellow powder.[7] |

| Melting Point | 214-218 °C | Data for the related isomer 3-Bromo-4-fluorobenzylamine HCl.[8][9] |

| Boiling Point | 250.5 °C at 760 mmHg | Data for the related isomer 3-Bromo-4-fluorobenzylamine HCl.[8] |

| Solubility | Soluble in water. | Data for the related isomer 3-Bromo-4-fluorobenzylamine HCl.[7][8] The hydrochloride salt form generally confers aqueous solubility. |

| Storage | Inert atmosphere, 2-8°C. | [4] |

Expert Insight: The hydrochloride salt form significantly enhances the compound's solubility in polar protic solvents like water and alcohols, compared to its free base form. This is a crucial consideration for reaction setup and for applications in biological assays. The recommended storage conditions suggest a degree of sensitivity to air or moisture, which is typical for amine salts.

Synthesis and Characterization

The synthesis of halogenated benzylamines is a well-established field in organic chemistry, with several reliable methods available. Post-synthesis, rigorous characterization is imperative to confirm identity and purity.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Gabriel Synthesis

-

Step 1: Benzylic Bromination. To a solution of 3-bromo-2-fluorotoluene in carbon tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC/GC-MS). Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield crude 3-bromo-2-fluorobenzyl bromide.

-

Step 2: Phthalimide Alkylation. Dissolve the crude benzyl bromide in dimethylformamide (DMF) and add potassium phthalimide. Heat the mixture (e.g., to 80-90°C) and stir for several hours. After cooling, pour the reaction mixture into water to precipitate the N-(3-bromo-2-fluorobenzyl)phthalimide. Filter, wash with water, and dry the solid.

-

Step 3: Deprotection. Suspend the phthalimide derivative in ethanol and add hydrazine hydrate.[11] Reflux the mixture for 4 hours. A precipitate of phthalhydrazide will form. Cool to room temperature, filter off the solid, and wash it with ethanol.

-

Step 4: Hydrochloride Salt Formation. Combine the ethanolic filtrates and concentrate in vacuo. Dissolve the resulting crude free amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Trustworthiness through Self-Validation: Each step in this protocol includes a purification or precipitation event (filtration, crystallization), which serves to remove byproducts and unreacted reagents. The final salt formation is a highly effective purification step for amines. Purity should be assessed after each key stage using techniques like TLC and NMR.

Analytical Characterization

Confirming the structure and purity of the final compound is non-negotiable. A combination of spectroscopic methods is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons (in the ~7.0-7.8 ppm range, with splitting patterns influenced by Br and F), a singlet or doublet for the benzylic CH₂ protons (~4.1 ppm), and a broad singlet for the NH₃⁺ protons.[11] The exact chemical shifts and coupling constants (J-couplings) between H-F and adjacent aromatic protons are definitive structural proof.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbons directly bonded to F and Br exhibiting characteristic shifts and C-F coupling. The benzylic carbon (CH₂) signal would appear around 40-45 ppm.

-

¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom, and its coupling to nearby protons would further validate the substitution pattern.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show the molecular ion for the free base (C₇H₇BrFN). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity. Predicted m/z for the [M+H]⁺ adduct is 203.98188.[12]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the ammonium group (broad, ~2800-3100 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. The C-F and C-Br stretching bands would appear in the fingerprint region.

Chemical Reactivity and Stability

The utility of (3-bromo-2-fluorophenyl)methanamine HCl as a building block stems from the reactivity of its functional groups.

Caption: Key reactivity sites of the core molecule.

-

Primary Amine: The aminomethyl group is a versatile nucleophile (after deprotonation to the free base). It readily undergoes acylation to form amides, reductive amination with aldehydes and ketones, and N-alkylation. These reactions are fundamental in elongating molecular scaffolds.

-

Aryl Bromide: The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be performed at this position to introduce new carbon-carbon or carbon-heteroatom bonds. This is arguably its most powerful feature for generating molecular diversity.

-

Aryl Fluoride: The C-F bond is generally the most stable of the carbon-halogen bonds. However, the fluorine's position ortho to the electron-donating aminomethyl group (in the free base) and meta to the bromine does not strongly activate it for standard nucleophilic aromatic substitution (SₙAr). SₙAr would typically require strong activation from powerful electron-withdrawing groups, which are absent here. Therefore, the C-F bond is likely to remain intact during reactions at the other two sites, a feature that can be exploited for selective synthesis.

Stability and Handling: The compound is supplied as a hydrochloride salt, which stabilizes the amine against oxidative degradation. As a solid, it is generally stable under recommended storage conditions.[4] When using the compound in reactions, the free base is often required. This can be generated in situ or by a separate extraction step using a mild base (e.g., NaHCO₃ or Na₂CO₃). Care should be taken as the free amine may be less stable than the salt.

Applications in Drug Discovery and Development

Halogenated benzylamines are crucial intermediates in the pharmaceutical industry.[10] The specific 3-bromo-2-fluoro substitution pattern is valuable for several reasons:

-

Scaffold for SAR Studies: The three functional groups allow for systematic modification to explore the structure-activity relationship (SAR) of a lead compound. For instance, the bromine can be replaced with various aryl or alkyl groups via Suzuki coupling, while the amine can be functionalized to interact with specific receptor pockets.

-

Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation (cytochrome P450-mediated hydroxylation), potentially improving the pharmacokinetic profile of a drug candidate.

-

Modulation of pKa and Lipophilicity: The electron-withdrawing nature of both halogens lowers the pKa of the benzylamine compared to the unsubstituted parent, affecting its ionization state at physiological pH. This, along with the halogens' contribution to lipophilicity, can be fine-tuned to optimize drug absorption and distribution.

While specific drugs derived directly from this exact molecule are not prominent in the public literature, closely related fluorophenyl amines are integral to modern medicinal chemistry. For example, fluorophenyl motifs are found in recently developed kinase inhibitors for cancer therapy, where they contribute to binding affinity and selectivity.[13]

Safety and Hazard Information

According to supplier safety data, (3-bromo-2-fluorophenyl)methanamine HCl is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling Protocol:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.

References

- 1. 1177559-63-5 | this compound - AiFChem [aifchem.com]

- 2. This compound | 1177559-63-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 1177559-63-5|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-2-fluorobenzylamine hydrochloride | C7H8BrClFN | CID 18468197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-ブロモ-4-フルオロベンジルアミン ヒドロクロリド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 3-Bromo-4-fluorobenzylamine hydrochloride | 77771-03-0 [chemnet.com]

- 9. 3-Bromo-4-fluorobenzylamine hydrochloride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 11. (3-Bromo-2-methoxyphenyl)methanamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. PubChemLite - (3-bromo-2-fluorophenyl)methanamine (C7H7BrFN) [pubchemlite.lcsb.uni.lu]

- 13. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-bromo-2-fluorophenyl)methanamine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility Characterization of (3-bromo-2-fluorophenyl)methanamine hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted benzylamine derivative that represents a class of compounds with significant potential as building blocks in medicinal chemistry. The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of bioavailability and developability. Low aqueous solubility is a major hurdle in drug development, often leading to poor absorption, suboptimal efficacy, and formulation challenges.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic evaluation of the solubility profile of this compound. In the absence of extensive public data for this specific molecule, this document outlines the theoretical principles governing its solubility, presents detailed, field-proven experimental protocols for its determination, and discusses the interpretation and application of the resulting data in a pharmaceutical development context.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of this compound reveals key features that govern its behavior in various solvents.

-

Structure: The molecule consists of a benzylamine core substituted with bromine and fluorine atoms on the phenyl ring. It is supplied as a hydrochloride salt, meaning the amine functional group is protonated.

-

Impact of Structural Features:

-

Amine Hydrochloride Salt: The primary amine group is basic. In its hydrochloride salt form, it exists as a protonated ammonium cation (R-CH₂NH₃⁺Cl⁻). This ionic character is the dominant factor promoting solubility in polar protic solvents, particularly water.[3][4] The salt form drastically increases aqueous solubility compared to the neutral free base.

-

Halogenated Phenyl Ring: The phenyl ring is inherently non-polar and hydrophobic. The presence of a bromine atom and a fluorine atom further increases the molecule's lipophilicity and molecular weight. This counteracts the solubilizing effect of the ionic salt, potentially limiting solubility.[5][6] The interplay between the hydrophilic ammonium group and the lipophilic aromatic ring dictates the overall solubility.

-

Based on these features, a qualitative solubility profile can be predicted, as summarized in the table below. This prediction serves as a foundational hypothesis to be tested experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding favor dissolution in protic solvents. Solubility in water is expected to be highly pH-dependent. |

| Polar Aprotic | DMSO, DMF | Moderate to High | The polarity of these solvents can solvate the ionic salt, although less effectively than protic solvents. |

| Non-Polar | Hexane, Toluene | Low | The "like dissolves like" principle suggests that the highly polar, ionic salt will have minimal interaction with non-polar solvents.[6] |

Critical Factors Influencing Aqueous Solubility

The aqueous solubility of an ionizable compound like this compound is not a single value but a function of several solution conditions. A thorough understanding of these factors is essential for designing meaningful experiments and interpreting the results.

The Dominant Effect of pH

For an amine hydrochloride salt, pH is the most critical variable. The compound's solubility is governed by the equilibrium between the soluble, ionized form (the ammonium salt) and the less soluble, neutral form (the free amine).

This relationship is described by the Henderson-Hasselbalch equation. As a salt of a weak base, this compound will be more soluble in acidic solutions where the equilibrium favors the protonated, ionic form.[7] As the pH of the solution increases and approaches the pKa of the conjugate acid (R-CH₂NH₃⁺), the compound will begin to convert to its neutral free base, which is significantly less water-soluble and will precipitate out of solution.[3] Therefore, determining the pH-solubility profile is paramount.

Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[8][9] Solubility determination should be performed at controlled temperatures relevant to the intended application, such as room temperature (25 °C) for shelf-life considerations and physiological temperature (37 °C) for biopharmaceutical evaluation.[10][11]

Solid-State Properties (Polymorphism)

The crystal structure of the solid material significantly impacts solubility. A compound can exist in different crystalline forms (polymorphs) or as an amorphous solid.[9] Each form has a unique crystal lattice energy, and generally, the most stable polymorph will have the lowest solubility.[5] It is crucial during solubility studies to analyze the solid phase before and after equilibration to ensure no polymorphic transformations have occurred, which could otherwise lead to erroneous results.[12]

Experimental Protocols for Solubility Determination

A multi-tiered approach involving both kinetic and thermodynamic assays provides a complete picture of a compound's solubility behavior.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic or equilibrium solubility, which represents the true saturation point of a compound in a solvent.[13][14] This protocol is essential for biopharmaceutical classification and formulation development.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range (1.2–6.8).[10]

Materials:

-

This compound (characterized solid)

-

Calibrated pH meter

-

Pharmacopeial buffer solutions (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8)[10]

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV or LC-MS/MS system for quantification[15]

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation: Prepare the required aqueous buffer solutions and verify their pH.

-

Addition of Compound: Add an excess amount of solid this compound to a series of vials (in triplicate for each pH condition) containing a known volume of buffer. "Excess" means enough solid should remain undissolved at the end of the experiment.

-

Equilibration: Place the sealed vials in a shaker set to a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[10] Equilibrium is confirmed when concentrations from sequential time points are consistent (e.g., differ by <10%).[10]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.

-

Quantification: Accurately dilute the clear filtrate with an appropriate mobile phase and analyze its concentration using a pre-validated, stability-indicating HPLC-UV method.[15]

-

Solid Phase Analysis: Recover the remaining solid from the vials and analyze it using a technique like X-Ray Powder Diffraction (XRPD) to check for any changes in the crystalline form during the experiment.[12]

Protocol: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery for rapid screening.[16][17] They measure the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.[18] While faster, the results are not a measure of true equilibrium and can be influenced by the rate of addition and the initial DMSO concentration. The data is valuable for flagging compounds with very low solubility early in the discovery process.[2][19]

Data Analysis and Application in Drug Development

The data generated from these experiments are crucial for making informed decisions throughout the drug development pipeline.

Data Presentation: Quantitative results from the shake-flask method should be presented in a clear, tabular format.

| Medium | pH | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 0.1 N HCl | 1.2 | 37.0 | Experimental Value | Experimental Value |

| Acetate Buffer | 4.5 | 37.0 | Experimental Value | Experimental Value |

| Phosphate Buffer | 6.8 | 37.0 | Experimental Value | Experimental Value |

Interpretation and Implications:

-

Biopharmaceutics Classification System (BCS): The World Health Organization (WHO) and regulatory agencies use the BCS to classify drugs based on their solubility and permeability.[10] A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[11] The experimental data allows for the calculation of the dose/solubility volume to determine the compound's BCS solubility class.

-

Formulation Strategy: The pH-solubility profile is critical for oral dosage form development. If solubility is low in the neutral pH range of the intestine, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction may be required to ensure adequate absorption.[1]

-

Preclinical Dosing: The solubility data guides the selection of appropriate vehicle formulations for in vivo pharmacology and toxicology studies, ensuring the compound is fully dissolved at the required concentration for administration.[18]

Conclusion

A comprehensive understanding of the solubility of this compound is not merely an academic exercise but a fundamental prerequisite for its successful development as a pharmaceutical agent. While its hydrochloride salt form suggests favorable aqueous solubility, the lipophilic nature of its halogenated aromatic core necessitates a rigorous, quantitative evaluation. The pH of the aqueous medium is the most powerful determinant of its solubility. By employing systematic and validated methodologies, such as the shake-flask protocol detailed herein, researchers can generate the robust and reliable data needed to classify the compound, guide formulation strategies, and ultimately de-risk its progression through the development pipeline.

References

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Isolation (Recovery) [chem.ualberta.ca]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 10. who.int [who.int]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. enamine.net [enamine.net]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Stability and Storage of (3-bromo-2-fluorophenyl)methanamine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical parameters governing the stability and optimal storage conditions for (3-bromo-2-fluorophenyl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a framework for ensuring the integrity and purity of this compound. The guide delves into the scientific rationale behind storage recommendations and presents detailed, self-validating experimental protocols for stability assessment, in alignment with international regulatory standards.

Introduction: The Criticality of Stability in Pharmaceutical Intermediates

This compound is a substituted benzylamine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The stability of such an intermediate is paramount, as any degradation can lead to the formation of impurities that may be carried through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final drug product.[1][2] Understanding and controlling the stability of this compound is therefore not merely a matter of good laboratory practice, but a fundamental requirement for regulatory compliance and successful drug development.

This guide moves beyond generic storage advice to provide a deep understanding of the factors influencing the stability of this compound. We will explore the theoretical underpinnings of its stability and provide actionable, field-proven methodologies for its assessment.

Recommended Storage and Handling: A Proactive Approach to Preserving Integrity

Based on the chemical structure of this compound and general knowledge of similar halogenated benzylamine hydrochlorides, the following storage and handling conditions are recommended to minimize degradation.

General Storage Conditions

For routine laboratory use and long-term storage, this compound should be stored in a cool, dry, and well-ventilated area, protected from light .[3]

-

Temperature: Ambient room temperature (20-25°C) is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8°C) is recommended to slow down potential degradation processes.

-

Humidity: The hydrochloride salt form can be hygroscopic. Therefore, it is crucial to store the compound in a tightly sealed container in a low-humidity environment to prevent moisture absorption, which could lead to physical changes or chemical degradation.

-

Light: As with many aromatic compounds, exposure to UV light can potentially induce degradation.[4][5][6] Storage in an amber glass vial or an opaque container is a necessary precaution.

-

Inert Atmosphere: For highly sensitive applications or very long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against oxidative degradation.

Handling Precautions

-

Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Use in a well-ventilated area, such as a fume hood, to prevent the concentration of any dust or vapors.

-

Keep containers securely sealed when not in use to prevent contamination and exposure to the atmosphere.

-

Avoid contact with incompatible materials, particularly strong oxidizing agents, which can react with the amine functional group.[3]

Unveiling Degradation Pathways: A Theoretical Perspective

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can postulate potential routes based on the chemistry of substituted benzylamines and related halogenated aromatic compounds.

One plausible degradation pathway involves the oxidation of the benzylamine moiety.[7] This can lead to the formation of the corresponding imine, which can then be hydrolyzed to form 3-bromo-2-fluorobenzaldehyde and ammonia. Further oxidation could potentially lead to the formation of 3-bromo-2-fluorobenzoic acid.

Another potential degradation route, particularly under photolytic stress, could involve the cleavage of the carbon-bromine bond, a known reaction in halogenated aromatic compounds.

The following diagram illustrates a hypothetical primary degradation pathway for this compound.

Caption: Hypothetical oxidative degradation pathway.

Experimental Protocols for Stability Assessment: A Self-Validating Framework

To empirically determine the stability of this compound and establish a re-test period, a systematic approach involving forced degradation and long-term stability studies is essential. These studies are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[4][5][8][9][10]

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is a validated stability-indicating analytical method (SIAM).[11][12] This method must be able to accurately quantify the parent compound and separate it from any degradation products and process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[3][13][14]

The development of a robust HPLC-based SIAM is a multi-step process:

-

Forced Degradation Studies: Intentionally degrade the compound under various stress conditions to generate potential degradation products.[1][2][8]

-

Method Development: Screen different columns, mobile phases, and gradient conditions to achieve adequate separation of the parent peak from all degradant peaks.

-

Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Protocol for Forced Degradation Studies

Forced degradation studies are designed to identify likely degradation products and demonstrate the specificity of the analytical method.[1][2]

Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[4][5][6][15] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

-

Data Evaluation:

-

Assess the peak purity of the parent compound in the presence of degradation products using a photodiode array (PDA) detector.

-

Calculate the percentage of degradation.

-

Ensure mass balance, which is the sum of the assay of the parent compound and the levels of all degradation products.

-

The following diagram outlines the workflow for a forced degradation study.

Caption: Forced degradation study workflow.

Table 1: Hypothetical Data from Forced Degradation Study

| Stress Condition | % Assay of Parent Compound | % Total Degradation | Mass Balance (%) |

| Unstressed Control | 99.8 | < 0.1 | 99.9 |

| 0.1 N HCl, 60°C, 24h | 92.5 | 7.3 | 99.8 |

| 0.1 N NaOH, 60°C, 24h | 88.1 | 11.5 | 99.6 |

| 3% H₂O₂, RT, 24h | 85.7 | 14.1 | 99.8 |

| Dry Heat, 80°C, 48h | 98.9 | 0.9 | 99.8 |

| Photostability | 96.2 | 3.6 | 99.8 |

Protocol for Long-Term Stability Studies

Long-term stability studies are conducted to establish the re-test period or shelf life of the compound under recommended storage conditions.[10][16]

Objective: To evaluate the stability of this compound over an extended period under ICH-defined storage conditions.

Methodology:

-

Batch Selection: Use at least three primary batches of the compound for the study.

-

Container Closure System: Package the samples in the proposed commercial packaging or a container that simulates it.

-

Storage Conditions: Store the samples at the following long-term and accelerated conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified time intervals. A typical schedule is:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance (visual inspection)

-

Assay and Impurity profile by the validated stability-indicating HPLC method

-

Water content (by Karl Fischer titration)

-

-

Data Evaluation:

-

Analyze the data for trends in assay and degradation product formation.

-

A "significant change" is defined as a failure to meet the established specifications.

-

The re-test period is determined based on the time at which the compound remains within specification under long-term storage conditions.

-

Table 2: Long-Term Stability Study Plan

| Study | Storage Condition | Testing Time Points (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |

Conclusion: Ensuring Quality Through Scientific Rigor

The stability of this compound is a critical quality attribute that must be thoroughly understood and controlled. This guide has provided a comprehensive framework for achieving this, moving from foundational principles of storage and handling to detailed, ICH-compliant experimental protocols. By implementing a robust stability testing program, researchers and drug developers can ensure the integrity of this vital pharmaceutical intermediate, thereby safeguarding the quality, safety, and efficacy of the final API. The adoption of these scientifically grounded and self-validating methodologies is not only a regulatory necessity but also a hallmark of excellence in pharmaceutical development.

References

- 1. Forced Degradation Testing | SGS Malaysia [sgs.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. jordilabs.com [jordilabs.com]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. ias.ac.in [ias.ac.in]

- 8. resolvemass.ca [resolvemass.ca]

- 9. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. database.ich.org [database.ich.org]

- 11. ijtsrd.com [ijtsrd.com]

- 12. ijsdr.org [ijsdr.org]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]

Navigating the Chemical Landscape: A Technical Guide to the Safety and Hazards of (3-bromo-2-fluorophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

(3-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug development. The presence of bromine and fluorine atoms on the aromatic ring, coupled with the methanamine hydrochloride moiety, imparts specific chemical properties that make it a valuable intermediate. However, these same structural features necessitate a thorough understanding of its potential hazards to ensure safe handling and mitigate risks in a research and development setting. This guide provides an in-depth analysis of the known and inferred safety and hazard profile of this compound, offering a framework for risk assessment and the implementation of robust safety protocols.

Section 1: Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of a compound is the foundation of a robust safety assessment. While experimental data for this compound is limited, we can infer its likely characteristics based on its structure and data from analogous compounds.

| Property | Inferred Value/Characteristic | Rationale and Implications for Safety |

| Molecular Formula | C₇H₈BrClFN | The presence of bromine, fluorine, and chlorine (from the hydrochloride salt) indicates that thermal decomposition may release toxic and corrosive halogenated compounds. |

| Molecular Weight | 240.50 g/mol | The moderate molecular weight suggests it is likely a solid at room temperature. |

| Appearance | Likely a crystalline solid | As a hydrochloride salt, it is expected to be a solid, which can pose an inhalation hazard if it is a fine powder. |

| Solubility | Expected to have some solubility in water and polar organic solvents. | Solubility in water increases the risk of aqueous contamination and requires appropriate spill control measures. |

| Reactivity | Reacts with strong bases to liberate the free amine. Incompatible with strong oxidizing agents. | Co-storage with incompatible materials must be avoided to prevent vigorous or explosive reactions. |

Section 2: Hazard Identification and GHS Classification

Based on data from suppliers of this compound and its close structural analogs, the following Globally Harmonized System (GHS) classifications are anticipated.[1]

| Hazard Class | GHS Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Toxicological Profile and Health Hazards

Aromatic amines and their halogenated derivatives are a class of compounds that require careful handling due to their potential for toxicity.[2] While specific toxicological studies on this compound are not publicly available, the following assessment is based on the known hazards of analogous compounds.

Acute Effects:

-

Oral Toxicity: The "Harmful if swallowed" classification suggests that ingestion of this compound can lead to adverse health effects. The oral LD50 of the parent compound, benzylamine, in rats is reported to be between 552-1,130 mg/kg, indicating moderate acute toxicity.[3] Halogenation can alter toxicity, and a precautionary approach is warranted.

-

Dermal Toxicity: Aromatic amines can be absorbed through the skin, and this absorption can be enhanced in the presence of skin lesions.[4][5] Direct contact is likely to cause skin irritation, characterized by redness, itching, and inflammation.

-

Inhalation Toxicity: As a solid, the primary inhalation risk is from airborne dust. Inhalation may cause irritation to the respiratory tract, leading to coughing, shortness of breath, and inflammation of the mucous membranes.

-

Eye Irritation: Direct contact with the eyes is expected to cause serious irritation, potentially leading to pain, redness, and blurred vision.

Chronic Effects and Sensitization:

-

Sensitization: A significant concern with many aromatic amines and benzylamine derivatives is their potential to act as sensitizers.[6][7] Repeated skin contact can lead to the development of an allergic reaction (allergic contact dermatitis). Once an individual is sensitized, subsequent exposure to even minute amounts of the substance can trigger a severe skin rash. There is also a potential for respiratory sensitization, which is a more severe condition.

-

Systemic Effects: Prolonged or repeated exposure to aromatic amines can lead to systemic toxicity, with the liver and kidneys being potential target organs.[8] While there is no specific data for this compound, it is a prudent assumption based on the broader class of chemicals.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for the safe handling of this compound.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of any vapors or dust.

Personal Protective Equipment (PPE) Protocol:

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the glove manufacturer's compatibility chart for halogenated aromatic compounds. Double gloving is recommended for handling larger quantities or for extended procedures.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.

-

Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.

-

Respiratory Protection: If there is a potential for generating significant amounts of dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter should be used.

Caption: PPE requirements based on handling conditions.

Section 5: Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Handling Procedures:

-

Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers and avoid pouring the dry powder.

-

Work Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

-

Avoid Incompatibilities: Keep the compound away from strong bases and oxidizing agents.

Storage Requirements:

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.

-

Segregation: Store away from incompatible materials.

Section 6: Emergency Procedures

Preparedness is key to effectively managing any accidental exposure or release.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, use an absorbent material, such as vermiculite or sand, to cover the spill before sweeping.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent. For aromatic amines, specialized decontamination solutions are available.[9][10]

-

PPE: Wear appropriate PPE, including respiratory protection, during the cleanup.

Caption: Emergency spill response workflow.

Fire-Fighting Measures:

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.

-

Hazards from Combustion: Thermal decomposition may produce toxic and corrosive gases, including hydrogen bromide, hydrogen fluoride, hydrogen chloride, and oxides of nitrogen.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Stability and Reactivity

-

Stability: The hydrochloride salt is generally more stable than the free base. However, like many organic compounds, it can decompose at elevated temperatures.

-

Reactivity:

-

Incompatible Materials: Strong oxidizing agents and strong bases.

-

Hazardous Decomposition Products: Upon heating to decomposition, it may emit toxic fumes of hydrogen bromide, hydrogen fluoride, hydrogen chloride, and nitrogen oxides.[11]

-

-

Conditions to Avoid: High temperatures and contact with incompatible materials.

Section 8: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Collect waste in a clearly labeled, sealed container.

-

Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance.

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate precautions. The primary hazards are associated with its potential to cause skin, eye, and respiratory irritation, and the possibility of sensitization with repeated exposure. While specific toxicological data is limited, a conservative approach based on the known hazards of halogenated aromatic amines provides a robust framework for ensuring personnel safety. By implementing the engineering controls, personal protective equipment protocols, and safe work practices outlined in this guide, researchers can effectively mitigate the risks associated with this compound.

References

- 1. Asthma onset after exposure to fluorinated hydrocarbons in the presence of combustion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 4. Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dermal absorption of aromatic amines in workers with different skin lesions: a report on 4 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.wayne.edu [research.wayne.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 9. njit.edu [njit.edu]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]

- 11. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Safe Handling of (3-bromo-2-fluorophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

(3-bromo-2-fluorophenyl)methanamine hydrochloride is a substituted benzylamine derivative of significant interest in medicinal chemistry and drug discovery as a building block for more complex molecules. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, imparts specific steric and electronic properties that are valuable in the design of novel therapeutic agents. However, these same structural features necessitate a thorough understanding of its reactivity and potential hazards to ensure safe handling in a laboratory setting. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety protocols and the chemistry of halogenated benzylamines.

Chemical and Physical Properties

A precise understanding of a compound's physical properties is foundational to its safe manipulation. The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source |

| CAS Number | 1177559-63-5 | [1] |

| Molecular Formula | C7H8BrClFN | [1][2] |

| Molecular Weight | 240.50 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Not explicitly stated, but likely a solid | Inferred from hydrochloride salt form |

| Solubility | Soluble in water | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications, as indicated by hazard statements from chemical suppliers, are crucial for understanding the primary risks associated with this compound[1].

-

Pictogram:

-

-

Signal Word: Warning [1]

Hazard Statements:

-

H302: Harmful if swallowed. [1]

These classifications underscore the necessity for appropriate personal protective equipment (PPE) and handling procedures to prevent exposure through ingestion, skin contact, eye contact, and inhalation.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to mitigating the risks associated with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following diagram outlines the minimum required PPE for handling this compound.

Caption: Minimum personal protective equipment for handling this compound.

Engineering Controls

-